Olcegepant

Description

OLCEGEPANT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

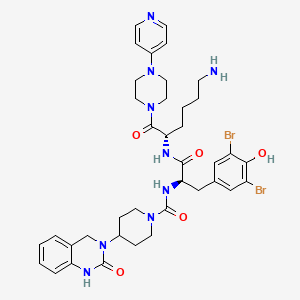

structure in first source

Properties

IUPAC Name |

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIXDWVDFFXNEG-JHOUSYSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47Br2N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174443 | |

| Record name | Olcegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204697-65-4 | |

| Record name | Olcegepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204697-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olcegepant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204697654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olcegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olcegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLCEGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOA5J8TX6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olcegepant: A Deep Dive into its Mechanism of Action in Migraine Pathophysiology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Migraine, a debilitating neurological disorder, has long been a challenge for both patients and the scientific community. The discovery of the pivotal role of Calcitonin Gene-Related Peptide (CGRP) in the pathophysiology of migraine has revolutionized treatment strategies. Olcegepant (formerly BIBN4096) was a pioneering, potent, and selective non-peptide antagonist of the CGRP receptor. Although its development was halted due to poor oral bioavailability, the study of olcegepant has provided invaluable insights into the mechanism of CGRP antagonism and has paved the way for a new class of anti-migraine therapies known as "gepants." This technical guide provides an in-depth analysis of olcegepant's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The Role of CGRP in Migraine Pathophysiology

The trigeminovascular system is central to the current understanding of migraine pathophysiology.[1] Activation of this system leads to the release of several neuropeptides, with CGRP being a key player.[2] CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and is involved in nociceptive transmission.[2][3] During a migraine attack, CGRP levels are elevated in the cranial circulation.[3] Furthermore, intravenous infusion of CGRP can trigger migraine-like headaches in individuals susceptible to migraine.

The release of CGRP from trigeminal nerve endings is thought to initiate a cascade of events leading to migraine pain. These include:

-

Vasodilation: CGRP is the most potent known peptidergic dilator of cerebral and dural blood vessels. This vasodilation was initially thought to be the primary cause of migraine pain, though this view has evolved.

-

Neurogenic Inflammation: CGRP contributes to a sterile inflammatory response in the meninges by causing plasma protein extravasation and mast cell degranulation.

-

Peripheral and Central Sensitization: CGRP sensitizes peripheral trigeminal neurons and facilitates pain transmission within the central nervous system, specifically in the trigeminal nucleus caudalis and higher-order pain centers.

Olcegepant: A Potent and Selective CGRP Receptor Antagonist

Olcegepant is a non-peptide small molecule that acts as a competitive antagonist at the CGRP receptor. The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single transmembrane domain protein called receptor activity-modifying protein 1 (RAMP1). Olcegepant exhibits high affinity and selectivity for the human CGRP receptor.

Quantitative Data on Olcegepant's Potency and Affinity

The potency and affinity of olcegepant for the CGRP receptor have been extensively characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Parameter | Species | Value | Reference(s) |

| Ki (pM) | Human | 14.4 ± 6.3 | |

| IC50 (nM) | Human | 0.03 | |

| IC50 (nM) | Rat | 6.4 | |

| pA2 | SK-N-MC cells | 11.2 |

Table 1: In Vitro Binding Affinity and Potency of Olcegepant

| Study | Model | Dose | Effect | Reference(s) |

| Phase II Clinical Trial | Acute Migraine Patients | 2.5 mg (intravenous) | 66% of patients responded to treatment compared with 27% of placebo recipients (P=0.001) | |

| Meta-analysis | Acute Migraine Patients | 2.5 mg/d | Pain relief rate (OR = 5.21), Pain-free rate (OR = 31.11) at 2 hours post-treatment compared to placebo |

Table 2: Clinical Efficacy of Olcegepant in Acute Migraine

Mechanism of Action: How Olcegepant Counteracts Migraine Pathophysiology

Olcegepant exerts its therapeutic effect by competitively blocking the binding of CGRP to its receptor, thereby inhibiting the downstream signaling pathways that contribute to migraine pain.

Inhibition of CGRP-Mediated Vasodilation

In preclinical studies, olcegepant effectively attenuated arterial dilation induced by CGRP or electrical stimulation. It has been shown to reverse CGRP-mediated vasodilation in human cerebral vessels.

Attenuation of Neurogenic Inflammation

By blocking the CGRP receptor, olcegepant is thought to inhibit the release of inflammatory mediators from mast cells and reduce plasma protein extravasation in the dura mater, key components of neurogenic inflammation.

Modulation of Nociceptive Signaling

A crucial aspect of olcegepant's mechanism is its action on the transmission of pain signals. Pre-treatment with olcegepant has been shown to inhibit the capsaicin-induced expression of Fos, a marker of neuronal activation, in the spinal trigeminal nucleus by 57%. This suggests that olcegepant acts on central trigeminal neurons to dampen pain signaling.

CGRP Signaling Pathway and Olcegepant's Point of Intervention

The binding of CGRP to its receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Olcegepant blocks this primary signaling cascade.

References

The Role of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation is a complex physiological process initiated by the activation of sensory neurons and the subsequent release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). This process is characterized by a triad of responses: vasodilation, plasma protein extravasation, and mast cell degranulation, contributing to the pathophysiology of various inflammatory and pain disorders, including migraine. The CGRP receptor, a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), represents a key therapeutic target. This technical guide provides an in-depth exploration of the role of CGRP receptor antagonism in mitigating neurogenic inflammation. It details the underlying signaling pathways, compiles quantitative data from preclinical and clinical studies on the efficacy of CGRP receptor antagonists, and provides comprehensive experimental protocols for investigating this therapeutic strategy.

Introduction to Neurogenic Inflammation and CGRP

Neurogenic inflammation is a localized inflammatory response initiated by the antidromic activation of primary sensory C- and Aδ-fibers.[1][2] Unlike classical inflammation mediated by the immune system, this form of inflammation is triggered by neuronal activity. Upon stimulation, these sensory neurons release a cocktail of vasoactive neuropeptides from their peripheral terminals, with CGRP and Substance P (SP) being the most prominent mediators.[1][2]

CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and a key player in the pathogenesis of migraine and other pain conditions.[3] Its release from trigeminal sensory nerve fibers is a critical event in the initiation of neurogenic inflammation within the dura mater, a key anatomical site implicated in migraine headaches. The physiological manifestations of CGRP-mediated neurogenic inflammation include:

-

Vasodilation: CGRP directly acts on vascular smooth muscle cells, leading to potent and prolonged vasodilation.

-

Plasma Protein Extravasation: While SP is the primary driver of increased vascular permeability, CGRP potentiates this effect, leading to the leakage of plasma proteins and fluid into the surrounding tissue.

-

Mast Cell Degranulation: CGRP can induce the degranulation of mast cells, releasing histamine and other pro-inflammatory mediators that further amplify the inflammatory cascade.

Given its central role, the CGRP signaling pathway has emerged as a prime target for therapeutic intervention in conditions characterized by neurogenic inflammation.

The CGRP Receptor and Its Antagonism

The biological effects of CGRP are mediated through its interaction with a unique G protein-coupled receptor (GPCR). The functional CGRP receptor is a complex composed of three proteins:

-

Calcitonin Receptor-Like Receptor (CLR): A seven-transmembrane protein that provides the core structure of the receptor.

-

Receptor Activity-Modifying Protein 1 (RAMP1): A single-transmembrane protein essential for the trafficking of CLR to the cell surface and for conferring high-affinity CGRP binding.

-

Receptor Component Protein (RCP): An intracellular protein that couples the receptor to downstream signaling pathways.

Antagonism of the CGRP receptor can be achieved through two main classes of therapeutic agents:

-

Small Molecule Antagonists ("Gepants"): These molecules, such as olcegepant and telcagepant, directly compete with CGRP for binding to the receptor.

-

Monoclonal Antibodies: These large-molecule biologics, including erenumab, fremanezumab, and galcanezumab, target either the CGRP ligand itself (fremanezumab, galcanezumab) or the CGRP receptor (erenumab).

By blocking the interaction of CGRP with its receptor, these antagonists effectively inhibit the downstream signaling events that lead to neurogenic inflammation.

Signaling Pathways in CGRP-Mediated Neurogenic Inflammation

The binding of CGRP to its receptor primarily activates the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that culminates in the key events of neurogenic inflammation.

References

Investigating the Binding Affinity of Olcegepant to CGRP Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Olcegepant to the Calcitonin Gene-Related Peptide (CGRP) receptor. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative binding data, and a clear understanding of the associated signaling pathways. Olcegepant, a potent and selective non-peptide CGRP receptor antagonist, has been a pivotal tool in understanding the role of CGRP in migraine pathophysiology.

Core Concepts: The CGRP Receptor and Olcegepant's Mechanism of Action

The CGRP receptor is a complex heterodimer, consisting of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single transmembrane domain protein known as receptor activity-modifying protein 1 (RAMP1).[1] This complex is essential for CGRP binding and signal transduction. The primary signaling pathway activated by CGRP involves the Gs alpha subunit of the G protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is implicated in the vasodilation and neurogenic inflammation associated with migraine.[1]

Olcegepant functions as a competitive antagonist at the CGRP receptor, meaning it binds to the receptor at the same site as the endogenous ligand, CGRP, but does not activate it.[4] By blocking CGRP's access to the receptor, Olcegepant effectively inhibits the downstream signaling cascade, thereby preventing the physiological effects that contribute to migraine headaches.

Quantitative Binding Affinity of Olcegepant

The binding affinity of Olcegepant for the human CGRP receptor is exceptionally high, demonstrating its potency as an antagonist. The affinity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Cell Line | Reference |

| Ki | 14.4 pM | Human SK-N-MC | |

| IC50 | 0.03 nM | Human SK-N-MC |

These values indicate that Olcegepant binds to the CGRP receptor with picomolar to nanomolar affinity, making it a highly potent antagonist.

CGRP Receptor Signaling Pathway

The binding of CGRP to its receptor initiates a well-characterized signaling cascade. The following diagram illustrates the key components of the Gs-protein coupled signaling pathway.

Caption: CGRP receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the binding affinity and functional activity of Olcegepant at the CGRP receptor. The human neuroblastoma cell line SK-N-MC, which endogenously expresses the CGRP receptor, is commonly used for these assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (Olcegepant) to displace a radiolabeled ligand from the CGRP receptor.

Caption: Radioligand binding assay workflow.

Detailed Protocol:

-

Membrane Preparation:

-

Culture SK-N-MC cells to near confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

A fixed concentration of radiolabeled CGRP (e.g., [¹²⁵I]-CGRP).

-

Varying concentrations of Olcegepant (or other competing ligands).

-

A fixed amount of SK-N-MC cell membrane preparation.

-

Assay buffer to reach the final volume.

-

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CGRP).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Olcegepant concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Accumulation)

This assay measures the ability of Olcegepant to inhibit the CGRP-induced production of intracellular cAMP.

Caption: Functional cAMP assay workflow.

Detailed Protocol:

-

Cell Culture:

-

Seed SK-N-MC cells in 96-well culture plates and grow to a confluent monolayer.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of Olcegepant in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of CGRP (typically the EC80 or EC50 concentration for cAMP production) for a specific time (e.g., 15-30 minutes).

-

Include control wells with cells treated with vehicle, CGRP alone, and Olcegepant alone.

-

-

cAMP Measurement:

-

Terminate the stimulation by lysing the cells.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the Olcegepant concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of Olcegepant that inhibits 50% of the maximal CGRP-induced cAMP production, using non-linear regression analysis.

-

Conclusion

The potent and selective binding of Olcegepant to the CGRP receptor, as demonstrated by the low picomolar Ki and nanomolar IC50 values, solidifies its role as a valuable research tool and a progenitor for a new class of migraine therapeutics. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate determination of the binding affinity and functional antagonism of novel CGRP receptor modulators. A thorough understanding of these methodologies and the underlying signaling pathways is crucial for the continued development of effective treatments for migraine and other CGRP-related disorders.

References

Olcegepant's Attenuation of Trigeminal Nerve Activation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olcegepant, a selective, non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist, has demonstrated significant efficacy in mitigating the activation of the trigeminal nervous system, a key player in the pathophysiology of migraine.[1][2] Preclinical and clinical investigations have elucidated its mechanism of action, revealing a primary site of action within the central nervous system, specifically at the spinal trigeminal nucleus.[3][4] This document provides a comprehensive technical overview of the core scientific findings related to olcegepant's effects on trigeminal nerve activation, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Core Mechanism of Action

Olcegepant functions as a competitive antagonist of the CGRP receptor, thereby blocking the cascade of events initiated by CGRP binding.[5] The release of CGRP from trigeminal nerve endings is a critical event in migraine pathogenesis, leading to vasodilation and neurogenic inflammation within the meninges. By inhibiting CGRP's effects, olcegepant effectively dampens the transmission of nociceptive signals within the trigeminovascular system. While primarily targeting the CGRP receptor, studies suggest that olcegepant's antagonist activity can be influenced by the specific signaling pathway being measured, and it may also exhibit activity at the amylin 1 (AMY1) receptor.

Quantitative Efficacy of Olcegepant

The inhibitory effects of olcegepant on trigeminal nerve activation have been quantified in various preclinical models. These data highlight the compound's potency in reducing neuronal activation and alleviating pain-related behaviors.

| Experimental Model | Olcegepant Dosage | Key Finding | Percentage Inhibition/Reduction | Reference |

| Capsaicin-induced Fos expression in rat spinal trigeminal nucleus | 900 µg/kg (i.v.) | Inhibition of Fos-positive neurons | 57% | |

| Nitroglycerin-induced trigeminal hyperalgesia in rats (orofacial formalin test) | 2 mg/kg (i.p.) | Attenuation of nociceptive behavior (face rubbing time) | Significant reduction | |

| Chronic constriction injury of the infraorbital nerve (CCI-ION) in rats | 0.3 - 0.9 mg/kg (i.v.) | Reduction of mechanical allodynia | Marked reduction | |

| CGRP-induced vasodepressor response in pithed rats | 3000 µg/kg (i.v.) | Abolished vasodepressor response | ~100% |

Signaling Pathways and Experimental Workflows

CGRP-Mediated Signaling in Trigeminal Neurons

The activation of CGRP receptors on trigeminal neurons triggers a cascade of intracellular signaling events that contribute to neuronal sensitization and pain transmission. Olcegepant acts by blocking the initial step in this pathway.

Caption: Olcegepant blocks CGRP binding to its receptor, inhibiting downstream signaling.

Experimental Workflow for Assessing Trigeminal Activation

A common experimental paradigm to evaluate the efficacy of compounds like olcegepant involves inducing trigeminal activation in animal models and subsequently measuring markers of neuronal activity.

Caption: Workflow for evaluating olcegepant's effect on trigeminal activation in vivo.

Detailed Experimental Protocols

Capsaicin-Induced Trigeminal Nucleus Activation Model

This model is utilized to assess the central effects of olcegepant on second-order trigeminal neurons.

-

Animals: Adult Wistar rats.

-

Anesthesia: Isoflurane.

-

Induction of Nociception: Systemic intravenous infusion of capsaicin (0.9 mg/kg) or unilateral facial injection (1 mM in 100 µl).

-

Drug Administration: Animals are pre-treated with either saline or olcegepant (e.g., 900 µg/kg, i.v.).

-

Endpoint Measurement: Two hours after the start of the capsaicin infusion, animals are euthanized, and brainstems are collected.

-

Analysis: Immunohistochemical staining for the protein Fos, a marker of neuronal activation, in the spinal trigeminal nucleus. The number of Fos-positive neurons is quantified. Another marker, phosphorylated extracellular signal-regulated kinase (pERK), can be assessed in the trigeminal ganglion.

Nitroglycerin (NTG)-Induced Chronic Migraine Model

This model is employed to study the effects of olcegepant on trigeminal hyperalgesia in a chronic setting.

-

Animals: Male Sprague-Dawley rats.

-

Induction of Chronic Migraine: Intermittent intraperitoneal (i.p.) injections of nitroglycerin (NTG, 5 mg/kg) every other day for 9 days.

-

Drug Administration: Olcegepant (2 mg/kg, i.p.) or its vehicle is co-administered with NTG.

-

Behavioral Testing: 24 hours after the last NTG injection, trigeminal hyperalgesia is assessed using the orofacial formalin test. This involves injecting a dilute formalin solution into the upper lip and recording the time the animal spends rubbing its face.

-

Ex Vivo Analysis: Following behavioral testing, tissues such as the trigeminal ganglia, medulla-pons area, and cervical spinal cord are collected for analysis of gene expression (e.g., CGRP, pro-inflammatory cytokines) and protein levels.

Central vs. Peripheral Site of Action

A key finding from preclinical studies is that olcegepant's primary site of action in mitigating trigeminal nociception appears to be central rather than peripheral. In the capsaicin model, pre-treatment with olcegepant significantly inhibited the expression of Fos in the spinal trigeminal nucleus (a central nervous system structure) but did not alter the expression of pERK in the trigeminal ganglion (a peripheral nervous system structure). This suggests that olcegepant acts on second-order neurons in the brainstem to dampen the transmission of pain signals.

Clinical Implications and Future Directions

Clinical trials have confirmed the efficacy of olcegepant in the acute treatment of migraine. A meta-analysis of randomized controlled trials showed that a 2.5 mg/day dose of olcegepant resulted in a significantly higher pain relief rate and pain-free rate at 2 hours compared to placebo. However, the development of olcegepant was halted due to its low oral bioavailability, necessitating intravenous administration. Despite this, olcegepant's success paved the way for the development of orally available CGRP receptor antagonists, known as "gepants," which are now approved for migraine treatment.

Future research may focus on further elucidating the differential effects of CGRP antagonists on various signaling pathways and their potential interactions with other receptor systems, such as the AMY1 receptor. Understanding these nuances will be crucial for the development of next-generation migraine therapeutics with improved efficacy and safety profiles.

References

- 1. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Calcitonin gene-related peptide receptor antagonist olcegepant acts in the spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Olcegepant's Modulation of Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olcegepant (BIBN4096BS) is a potent and selective, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Initially developed for the acute treatment of migraine, its mechanism of action provides a compelling case study in G-protein coupled receptor (GPCR) pharmacology and signaling.[3][4] This document serves as a technical guide to the cellular pathways modulated by olcegepant administration, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological processes. Olcegepant's primary mode of action is the competitive antagonism of the CGRP receptor, thereby inhibiting the downstream signaling cascade initiated by CGRP.[5] This primarily involves the attenuation of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, olcegepant has been shown to modulate the phosphorylation of downstream effectors such as the cAMP response element-binding protein (CREB). Interestingly, research suggests that olcegepant's antagonist activity may be pathway-dependent, exhibiting different potencies when assessing cAMP accumulation versus CREB phosphorylation, particularly at the related amylin 1 (AMY1) receptor. This phenomenon, known as biased antagonism, highlights the complexity of CGRP receptor pharmacology and presents important considerations for the development of future therapeutics.

Core Mechanism of Action: CGRP Receptor Antagonism

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine, primarily through its potent vasodilatory effects and its involvement in pain transmission. CGRP mediates its effects by binding to the CGRP receptor, a heterodimeric GPCR composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). This receptor is coupled to the Gs alpha subunit of the G protein complex.

Upon CGRP binding, the Gs alpha subunit is activated, leading to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including CREB. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, initiating the transcription of genes involved in processes such as vasodilation, inflammation, and pain sensitization.

Olcegepant exerts its therapeutic effect by competitively binding to the CGRP receptor, thereby preventing CGRP from binding and initiating this signaling cascade. This blockade leads to a reduction in cAMP production and a decrease in the phosphorylation of downstream signaling molecules, ultimately mitigating the CGRP-mediated effects associated with migraine.

Signaling Pathway Diagram

Quantitative Analysis of Olcegepant's Activity

The potency and selectivity of olcegepant have been quantified in numerous studies. The following tables summarize key in vitro data, providing a comparative overview of its antagonist activity at the CGRP and AMY1 receptors.

| Parameter | Receptor | Agonist | Value | Cell Type | Reference |

| IC50 | CGRP1 | CGRP | 0.03 nM | SK-N-MC cells | |

| Ki | human CGRP | 125I-hCGRP | 14.4 ± 6.3 pM | SK-N-MC cells | |

| pA2 | human CGRP | αCGRP | 9.92 ± 0.06 | Transfected Cos7 cells | |

| pA2 | human AMY1 | αCGRP | 8.07 ± 0.09 | Transfected Cos7 cells | |

| pA2 | human AMY1 | hAmylin | 6.72 ± 0.13 | Transfected Cos7 cells | |

| Table 1: Antagonist Potency of Olcegepant at CGRP and AMY1 Receptors. |

| Signaling Pathway | Receptor | pA2 of Olcegepant | Cell Type | Reference |

| cAMP Accumulation | human CGRP | 9.92 ± 0.06 | Transfected Cos7 cells | |

| CREB Phosphorylation | human CGRP | 10.24 ± 0.22 | Transfected Cos7 cells | |

| cAMP Accumulation | human AMY1 | 8.07 ± 0.09 | Transfected Cos7 cells | |

| CREB Phosphorylation | human AMY1 | 9.63 ± 0.12 | Transfected Cos7 cells | |

| Table 2: Pathway-Dependent Antagonism of Olcegepant. |

Biased Antagonism at the Amylin 1 (AMY1) Receptor

While olcegepant is highly selective for the CGRP receptor, it also exhibits antagonist activity at the structurally related AMY1 receptor, which can also be activated by CGRP. Studies have revealed that the potency of olcegepant at the AMY1 receptor is dependent on the specific downstream signaling pathway being measured. Specifically, olcegepant is significantly more potent at blocking CGRP-stimulated CREB phosphorylation than it is at blocking CGRP-stimulated cAMP accumulation at the AMY1 receptor. This suggests that olcegepant may act as a biased antagonist, differentially affecting the coupling of the AMY1 receptor to various downstream signaling pathways. This phenomenon underscores the importance of evaluating multiple signaling readouts in drug discovery to fully characterize the pharmacological profile of a compound.

Diagram of Biased Antagonism

References

Early-Phase Clinical Trial Results for Intravenous Olcegepant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olcegepant (formerly BIBN 4096 BS) is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] CGRP is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine, primarily through vasodilation and nociceptive signaling.[4] The development of Olcegepant as an intravenous formulation marked a significant milestone, providing the first clinical proof-of-concept for CGRP receptor antagonism as a viable therapeutic strategy for the acute treatment of migraine.[5] This technical guide provides an in-depth summary of the early-phase clinical trial results for intravenous Olcegepant, focusing on its pharmacokinetics, clinical efficacy, safety profile, and mechanism of action. The development of an oral formulation of Olcegepant was ultimately halted due to low bioavailability, which necessitated its intravenous administration.

Mechanism of Action: CGRP Receptor Antagonism

Olcegepant exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade initiated by CGRP. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which are thought to be key contributors to migraine pain. By binding to the CGRP receptor, Olcegepant prevents CGRP from exerting its effects, thus mitigating these pathological processes.

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single transmembrane domain protein, receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to this complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and subsequently influences the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), and activation of other signaling molecules such as p38 and ERK. Olcegepant's antagonism of the CGRP receptor effectively blocks these signaling pathways.

Experimental Protocols

Phase I Pharmacokinetic Study in Healthy Volunteers

A single-center, double-blind, placebo-controlled, randomized, single-rising dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenous Olcegepant in 55 healthy male and female volunteers.

-

Dosing: Single intravenous infusions of Olcegepant at doses of 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 mg were administered.

-

Assessments: Pharmacokinetic parameters were determined from plasma concentrations of Olcegepant. Safety and tolerability were assessed through monitoring of adverse events, vital signs (blood pressure, pulse rate, respiratory rate), electrocardiograms (ECG), and laboratory tests.

Phase II Efficacy and Safety Study in Migraine Patients

An international, multicenter, double-blind, randomized, placebo-controlled clinical trial was conducted to assess the efficacy and safety of intravenous Olcegepant for the acute treatment of migraine.

-

Patient Population: 126 patients with an acute moderate to severe migraine attack lasting no more than 6 hours were enrolled.

-

Dosing: Patients received a single 10-minute intravenous infusion of placebo or Olcegepant at doses of 0.25, 0.5, 1, 2.5, 5, or 10 mg. A group-sequential adaptive treatment-assignment design was used to minimize patient exposure.

-

Primary Efficacy Endpoint: The primary endpoint was the response rate at 2 hours post-infusion, defined as a reduction in headache severity from moderate or severe to mild or no pain.

-

Secondary Efficacy Endpoints: Secondary endpoints included the pain-free rate at 2 hours, sustained response over 24 hours, rate of headache recurrence, and improvement in associated symptoms such as nausea, photophobia, and phonophobia.

-

Safety Assessments: Safety was evaluated by monitoring adverse events, with a focus on cardiovascular symptoms.

Data Presentation

Pharmacokinetic Profile (Phase I Study)

The pharmacokinetic parameters of intravenous Olcegepant were characterized in healthy volunteers. The plasma concentration-time profiles exhibited multicompartmental disposition characteristics.

| Parameter | Value | Reference |

| Maximum Concentration (Cmax) | Appeared to be dose-proportional | |

| Terminal Half-life (t1/2) | Approximately 2.5 hours | |

| Total Plasma Clearance (CL) | Approximately 12 L/h | |

| Volume of Distribution (Vss) | Approximately 20 L | |

| Renal Clearance (CLR) | Approximately 2 L/h |

Data based on the 5 mg and 10 mg dose levels.

Clinical Efficacy (Phase II Study)

The Phase II trial demonstrated the efficacy of intravenous Olcegepant in the acute treatment of migraine. The 2.5 mg dose was identified as the minimum effective dose.

| Efficacy Endpoint (at 2 hours) | Olcegepant (2.5 mg) | Placebo | p-value | Reference |

| Response Rate | 66% | 27% | 0.001 | |

| Pain-Free Rate | Significantly superior to placebo | - | <0.05 | |

| Sustained Response (24 hours) | Significantly superior to placebo | - | <0.05 | |

| Recurrence of Headache | Significantly lower than placebo | - | <0.05 |

| Associated Symptom Improvement (at 2 hours) | Olcegepant (2.5 mg) | Placebo | Reference |

| Nausea | Significant improvement | - | |

| Photophobia | Significant improvement | - | |

| Phonophobia | Significant improvement | - |

Safety and Tolerability

Intravenous Olcegepant was generally well-tolerated in both the Phase I and Phase II studies.

Phase I Study (Healthy Volunteers):

-

Most adverse events (AEs) occurred at the highest dose of 10 mg.

-

The most frequent AE was transient and mild paresthesia.

-

Other AEs included fatigue.

-

No serious AEs were reported.

Phase II Study (Migraine Patients):

-

The overall rate of adverse events for the 2.5 mg dose was 25%, compared to 12% for placebo.

-

The most common adverse event was paresthesia.

-

No serious adverse events were reported, and no adverse cardiovascular symptoms were observed.

| Adverse Event Profile (Phase II Study) | Olcegepant (2.5 mg) | Placebo | Reference |

| Overall Adverse Event Rate | 25% | 12% | |

| Most Frequent Adverse Event | Paresthesia | - | |

| Serious Adverse Events | None reported | None reported |

Conclusion

The early-phase clinical trials of intravenous Olcegepant successfully demonstrated the efficacy and safety of CGRP receptor antagonism for the acute treatment of migraine. The rapid onset of action and favorable tolerability profile highlighted the potential of this therapeutic class. While the development of Olcegepant was discontinued due to its low oral bioavailability, these foundational studies paved the way for the development of second-generation oral CGRP receptor antagonists (gepants) and monoclonal antibodies targeting the CGRP pathway, which have since become important components of migraine treatment. The data from the intravenous Olcegepant trials remain a crucial reference point for understanding the clinical pharmacology of CGRP-targeted therapies.

References

- 1. Calcitonin gene-related peptide receptor antagonist BIBN 4096 BS for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, tolerability and pharmacokinetics of BIBN 4096 BS, the first selective small molecule calcitonin gene-related peptide receptor antagonist, following single intravenous administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. Over the past few decades, research has solidified the pivotal role of calcitonin gene-related peptide (CGRP) in the pathophysiology of migraine. This neuropeptide, released from trigeminal ganglion neurons, is a potent vasodilator and is involved in pain transmission and neurogenic inflammation. Clinical evidence demonstrates elevated CGRP levels during migraine attacks and the ability of CGRP infusion to trigger migraine-like headaches in susceptible individuals.[1][2][3] Consequently, targeting the CGRP pathway has led to the development of a new era of highly specific and effective migraine therapies, including monoclonal antibodies and small molecule receptor antagonists (gepants). This guide provides an in-depth examination of the CGRP signaling pathway, quantitative data from key studies, detailed experimental protocols, and the mechanisms of action for CGRP-targeted therapeutics.

Introduction to CGRP and the Trigeminovascular System

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is a member of the calcitonin family.[1] It is widely distributed throughout the central and peripheral nervous systems, with a significant presence in the trigeminal ganglion neurons that innervate the cranial vasculature.[4] These neurons are a key component of the trigeminovascular system (TVS) , which is implicated in the generation of migraine pain.

Activation of the trigeminovascular system leads to the release of CGRP and other vasoactive neuropeptides from the perivascular nerve endings of the trigeminal nerve. This release is thought to cause vasodilation of cranial blood vessels, mast cell degranulation, and a state of "neurogenic inflammation," which sensitizes the trigeminal nerve fibers, leading to the perception of pain.

The CGRP Signaling Pathway

CGRP exerts its effects by binding to a G-protein coupled receptor. The canonical CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a single-transmembrane protein called receptor activity-modifying protein 1 (RAMP1). For the receptor to couple to its G-protein (Gs), a third protein, the receptor component protein (RCP), is required.

Upon CGRP binding, the receptor complex activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and modulation of nociceptive signaling.

Quantitative Data on CGRP in Migraine

A significant body of evidence supports the elevation of CGRP levels during migraine attacks. These measurements, however, can vary based on the sample type (e.g., external jugular vein vs. peripheral blood, saliva, tear fluid) and the assay used.

Table 1: CGRP Levels in Biological Fluids During Migraine Attacks

| Study (First Author, Year) | Sample Type | CGRP Concentration (Ictal vs. Interictal/Control) | Assay Method | Key Finding |

| Goadsby et al., 1990 | External Jugular Vein | Significantly elevated during migraine attack. | Radioimmunoassay (RIA) | Landmark study showing CGRP elevation during migraine. |

| Cady et al. | Saliva | Interictal: ~58 pmol/mg; Ictal: Increased from baseline. | RIA | Salivary CGRP increases during a migraine attack. |

| Anonymous, 2024 | Saliva | Increased at the onset of migraine attacks. | Not Specified | Dynamic changes in salivary CGRP during an attack. |

| Romozzi et al. | Tear Fluid | Significantly elevated in migraine patients vs. controls. | Not Specified | Tear fluid is a viable, non-invasive source for CGRP measurement. |

| Anonymous, 2022 | Plasma (Cubital Vein) | Highly variable at baseline (15.48–1,889.31 pg/ml). | ELISA | Peripheral CGRP levels are highly variable between individuals. |

Pharmacological Targeting of the CGRP Pathway

The central role of CGRP in migraine has led to the development of two classes of drugs: monoclonal antibodies and small molecule CGRP receptor antagonists (gepants).

Monoclonal Antibodies (mAbs)

These are laboratory-produced proteins designed to target specific substances. In the context of migraine, they either bind to the CGRP ligand itself or to the CGRP receptor, preventing the signaling cascade.

-

Ligand-Targeting mAbs: Fremanezumab, Galcanezumab, Eptinezumab

-

Receptor-Targeting mAb: Erenumab

Gepants (Small Molecule CGRP Receptor Antagonists)

Gepants are small molecules that block the CGRP receptor. They are used for both acute treatment and prevention of migraine.

-

Acute Treatment: Rimegepant, Ubrogepant

-

Preventive Treatment: Atogepant, Rimegepant

Table 2: Efficacy of CGRP Monoclonal Antibodies for Migraine Prevention

| Drug | Trial(s) | Primary Endpoint: Mean Reduction in Monthly Migraine Days (MMD) vs. Placebo |

| Erenumab | STRIVE, ARISE | 70mg: -1.4 days; 140mg: -1.9 days |

| Fremanezumab | HALO | Monthly: -2.1 days; Quarterly: -1.8 days |

| Galcanezumab | EVOLVE-1, EVOLVE-2 | 120mg: -1.9 to -2.0 days |

| Eptinezumab | PROMISE-1, PROMISE-2 | 100mg: -0.7 to -2.0 days; 300mg: -0.9 to -2.6 days |

Table 3: Efficacy of Gepants for Acute and Preventive Migraine Treatment

| Drug | Indication | Trial(s) | Primary Endpoint & Result |

| Ubrogepant | Acute | ACHIEVE I & II | Pain freedom at 2 hours: 19.2-21.2% (vs. 11.8-14.3% placebo) |

| Rimegepant | Acute | Multiple Phase 3 | Pain freedom at 2 hours: ~21% (vs. ~11% placebo) |

| Atogepant | Preventive | ADVANCE | Reduction in MMD over 12 weeks: -3.7 to -4.2 days (vs. -2.5 days placebo) |

Key Experimental Protocols

Protocol for Quantification of CGRP in Human Serum by ELISA

This protocol provides a general framework for measuring CGRP levels using an Enzyme-Linked Immunosorbent Assay (ELISA), a common method in research.

-

Sample Collection and Preparation:

-

Collect whole blood via venipuncture into serum separator tubes.

-

Allow blood to clot for 10-15 minutes at room temperature.

-

Centrifuge at 3500 rpm for 10 minutes.

-

Aliquot the resulting serum into cryovials.

-

Immediately store samples at -80°C. Note: Samples stored for more than 6 months may show decreased CGRP levels.

-

-

ELISA Procedure (Competitive ELISA Example):

-

Prepare standards and samples according to the specific kit manufacturer's instructions.

-

Add standards and samples to the wells of a microplate pre-coated with a CGRP antibody.

-

Add a fixed amount of biotin-labeled CGRP to each well. This will compete with the CGRP in the sample for binding to the coated antibody.

-

Incubate the plate as specified by the manufacturer.

-

Wash the plate to remove unbound substances.

-

Add Streptavidin-HRP (Horseradish Peroxidase) to each well, which binds to the biotin.

-

Incubate and wash the plate again.

-

Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of CGRP in the sample.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance of each well using a microplate reader at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of CGRP in the unknown samples.

-

Animal Models for Studying CGRP in Migraine

Animal models are crucial for investigating the mechanisms of migraine and for the preclinical testing of new therapies.

-

Nitroglycerin (NTG)-Induced Hyperalgesia:

-

Principle: Systemic administration of NTG, a nitric oxide donor, reliably induces headache in migraineurs. In rodents, it causes delayed and prolonged hyperalgesia, mimicking features of migraine.

-

Methodology: Rats or mice are injected with NTG (e.g., 5-10 mg/kg, i.p.). Several hours later, sensory sensitivity is measured using von Frey filaments (to test for mechanical allodynia) or a hot/cold plate test. The model is used to test the efficacy of potential migraine drugs, such as CGRP receptor antagonists, which can attenuate the NTG-induced hyperalgesia.

-

-

Electrical Stimulation of the Trigeminal Ganglion:

-

Principle: This model directly activates the trigeminovascular system to induce CGRP release and changes in cranial blood flow.

-

Methodology: An electrode is surgically placed on the trigeminal ganglion of an anesthetized animal. Electrical stimulation is applied, and changes in dural blood flow are measured using techniques like laser Doppler flowmetry. Blood samples can be collected to measure CGRP release. This model was instrumental in showing that triptans inhibit CGRP release.

-

Conclusion and Future Directions

The identification of CGRP's role in migraine pathophysiology represents a landmark achievement in neuroscience and has revolutionized migraine treatment. The development of CGRP-targeted therapies provides highly effective and well-tolerated options for both acute and preventive treatment.

Future research will likely focus on:

-

Biomarkers: Identifying which patients are most likely to respond to CGRP-targeted therapies, potentially through CGRP measurements in accessible fluids like saliva or tears.

-

Long-term Safety: Continued monitoring of the long-term safety of CGRP blockade, particularly concerning cardiovascular health, as CGRP has vasodilatory properties.

-

Novel Targets: Exploring other neuropeptides and pathways within the trigeminovascular system that may offer additional therapeutic targets.

-

Central Mechanisms: Further elucidating the central effects of CGRP and how peripheral blockade translates to pain relief.

The continued investigation into the intricate mechanisms of CGRP will undoubtedly lead to even more refined and personalized treatments for the millions of people affected by migraine worldwide.

References

Methodological & Application

Application Notes and Protocols for Olcegepant in Animal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Olcegepant, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, in various animal research models of pain and migraine.

Introduction

Olcegepant (formerly BIBN4096BS) is a non-peptide antagonist of the CGRP receptor.[1] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its role in vasodilation and pain signal transmission.[2][3] Olcegepant has been instrumental in preclinical research to understand the role of CGRP in migraine and other pain states.[3][4] Due to its low oral bioavailability, it is typically administered parenterally in animal studies.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of Olcegepant used in various animal models as reported in the scientific literature.

Table 1: Olcegepant Dosage and Administration in Rat Models

| Animal Model | Strain | Dosage | Route of Administration | Key Findings | Reference(s) |

| Chronic Migraine (NTG-induced) | Sprague-Dawley | 1 or 2 mg/kg | i.p. | 2 mg/kg dose significantly attenuated trigeminal hyperalgesia. | |

| Chronic Migraine (NTG-induced) | Sprague-Dawley | 2 mg/kg | i.p. | Reduced CGRP and pro-inflammatory cytokine levels. | |

| Neuropathic Pain (CCI-ION) | Sprague-Dawley | 0.3 to 0.9 mg/kg | i.v. | Markedly reduced mechanical allodynia. | |

| Capsaicin-induced Nociception | Wistar | 900 µg/kg | i.v. | Inhibited capsaicin-induced Fos expression in the spinal trigeminal nucleus by 57%. | |

| Systemic Vascular Tone | Wistar (pithed) | 3000 µg/kg | i.v. | Dose-dependently blocked vasodepressor responses to electrical stimulation and exogenous α-CGRP. |

Table 2: Olcegepant Dosage and Administration in Mouse Models

| Animal Model | Strain | Dosage | Route of Administration | Key Findings | Reference(s) |

| Migraine (GTN-induced) | C57BL/6J | 0.25, 0.50, and 1.0 mg/kg | i.p. | 0.50 and 1.0 mg/kg doses significantly reduced GTN-induced allodynia. | |

| Neuropathic & Inflammatory Pain | C57Bl/6J | 1 mg/kg | i.p. | Co-administration with an NK1 antagonist showed additive anti-nociceptive effects. | |

| Migraine-like Pain (GTN-provoked) | Not Specified | 1 mg/kg | i.p. | Significantly alleviated cutaneous mechanical hypersensitivity. | |

| Diarrhea (CGRP-induced) | C57BL/6J | Not Specified | Not Specified | Attenuated CGRP-induced diarrhea. |

Table 3: Olcegepant Dosage and Administration in Other Animal Models

| Animal Model | Species | Dosage | Route of Administration | Key Findings | Reference(s) |

| Facial Blood Flow | Marmoset Monkey | 1 to 30 µg/kg | i.v. | Inhibited the effects of CGRP on facial blood flow. |

Experimental Protocols

Nitroglycerin (NTG)-Induced Migraine Model in Rats

This protocol describes the induction of a migraine-like state in rats using nitroglycerin (NTG), a nitric oxide donor known to trigger migraine-like headaches in humans.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Nitroglycerin (NTG) solution

-

Olcegepant

-

Vehicle for Olcegepant (e.g., saline, or a mixture of PEG 200/Tween-80/saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Behavioral testing apparatus (e.g., Orofacial Formalin Test setup)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (12:12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.

-

Induction of Migraine Model:

-

Acute Model: Administer a single i.p. injection of NTG (10 mg/kg).

-

Chronic Model: Administer NTG (5 mg/kg, i.p.) every other day for a period of 9 days to induce a state of chronic migraine.

-

-

Olcegepant Administration:

-

For the acute model, administer Olcegepant (e.g., 1 or 2 mg/kg, i.p.) or vehicle 3 hours after the NTG injection.

-

For the chronic model, co-administer Olcegepant (2 mg/kg, i.p.) or its vehicle with each NTG injection.

-

-

Behavioral Assessment (Orofacial Formalin Test):

-

Perform the behavioral test 4 hours after the final NTG/Olcegepant administration.

-

Inject a small volume (e.g., 50 µL) of dilute formalin (e.g., 1.5%) into the perinasal area of the rat.

-

Observe and record the time the animal spends rubbing and grooming the injected area. The test is typically divided into two phases: Phase I (0-5 minutes) representing acute nociception, and Phase II (15-45 minutes) reflecting inflammatory pain and central sensitization.

-

-

Biochemical Analysis (Optional):

-

Twenty-four hours after the last injection, animals can be euthanized, and tissues (e.g., trigeminal ganglia, medulla-pons, cervical spinal cord) and serum collected for analysis of CGRP, cytokines, and microRNAs via methods like RT-PCR and ELISA.

-

Assessment of Mechanical Allodynia in Mice using the von Frey Test

This protocol details the assessment of mechanical allodynia, a common symptom of migraine, in mice using von Frey filaments.

Materials:

-

Male C57Bl/6J mice (20-25g)

-

Glyceryl trinitrate (GTN) solution

-

Olcegepant

-

Vehicle for Olcegepant (e.g., saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

von Frey filaments of varying forces

-

Elevated mesh platform with individual testing chambers

Procedure:

-

Animal Acclimatization: Acclimate mice to the testing environment and apparatus for several days before the experiment to minimize stress-induced variability.

-

Baseline Measurement: Determine the baseline mechanical withdrawal threshold for each mouse by applying von Frey filaments to the plantar surface of the hind paw. Use the up-down method to determine the 50% withdrawal threshold.

-

Induction of Allodynia: Administer an i.p. injection of GTN (e.g., 10 mg/kg) to induce a state of mechanical allodynia.

-

Olcegepant Administration: Administer Olcegepant (e.g., 0.25, 0.50, or 1.0 mg/kg, i.p.) or vehicle 15 minutes prior to the GTN injection.

-

Post-Treatment Measurement: Assess the mechanical withdrawal threshold at various time points after GTN administration (e.g., 2 hours) to evaluate the effect of Olcegepant.

-

Data Analysis: Compare the post-treatment withdrawal thresholds between the vehicle- and Olcegepant-treated groups to determine the anti-allodynic effect of the compound.

Signaling Pathways and Experimental Workflows

Olcegepant Mechanism of Action: CGRP Receptor Antagonism

Olcegepant exerts its therapeutic effects by blocking the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This antagonism prevents the downstream signaling cascades initiated by CGRP, which are implicated in the vasodilation and neuroinflammation associated with migraine.

References

- 1. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcitonin gene-related peptide receptor antagonist olcegepant acts in the spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Measurement of Olcegepant CGRP Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olcegepant (BIBN4096) is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4][5] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a single transmembrane domain protein, receptor activity-modifying protein 1 (RAMP1). This receptor is a key component in the pathophysiology of migraine, and its antagonism represents a major therapeutic strategy. This document provides detailed application notes and protocols for the in vitro characterization of Olcegepant's antagonism at the human CGRP receptor, primarily utilizing the human neuroblastoma cell line SK-N-MC, which endogenously expresses the CGRP receptor. The assays described herein are fundamental for determining the binding affinity (Ki) and functional potency (IC50) of Olcegepant and other CGRP receptor antagonists.

CGRP Receptor Signaling Pathway

Activation of the CGRP receptor by its endogenous ligand, CGRP, primarily couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates gene expression. In the context of migraine pathophysiology, this signaling pathway is implicated in processes such as vasodilation and nociceptive transmission.

References

- 1. researchgate.net [researchgate.net]

- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 5. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Olcegepant Efficacy in Rat Migraine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Olcegepant, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, in established rat models of migraine. The included methodologies cover the induction of migraine-like pain and associated symptoms using the nitroglycerin (NTG)-induced and cortical spreading depression (CSD) models, as well as behavioral and physiological assessments to quantify the therapeutic effects of Olcegepant.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. Calcitonin gene-related peptide (CGRP) has been identified as a key neuropeptide in the pathophysiology of migraine.[1][2] Olcegepant (formerly BIBN4096) is a non-peptide CGRP receptor antagonist that has shown efficacy in preclinical and clinical studies for the acute treatment of migraine by blocking the effects of CGRP.[1][3] These protocols are designed to provide a standardized framework for the preclinical assessment of Olcegepant and other CGRP-targeting compounds.

Data Presentation

Table 1: Summary of Olcegepant Efficacy in a Rat Migraine Model

| Parameter | Migraine Model | Olcegepant Dose | Efficacy Outcome | Reference |

| Mechanical Allodynia | Spontaneous Trigeminal Allodynia (STA) Rat | 1 mg/kg, i.p. | Significantly alleviated periorbital hyperalgesia. | [2] |

| c-Fos Expression in Trigeminal Nucleus Caudalis (TNC) | Capsaicin-induced Trigeminal Nociception | 900 µg/kg, i.v. | Inhibited capsaicin-induced Fos expression by 57%. | |

| Cutaneous Allodynia | Nitroglycerin (NTG)-induced | 0.5 mg/kg and 1.0 mg/kg | Significantly reduced acute allodynia. |

Experimental Protocols

Nitroglycerin (NTG)-Induced Migraine Model

This model is widely used due to its reliability in inducing migraine-like symptoms in both humans and animals. Nitroglycerin, a nitric oxide (NO) donor, triggers a cascade of events that lead to the activation and sensitization of the trigeminovascular system.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Nitroglycerin (NTG) solution (e.g., 10 mg/mL in propylene glycol/ethanol)

-

Olcegepant

-

Vehicle for Olcegepant (e.g., saline)

-

Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

-

Baseline Behavioral Testing: Conduct baseline measurements for mechanical sensitivity (von Frey test), light sensitivity (light/dark box test), and pain expression (rat grimace scale) for 2-3 days prior to NTG administration to acclimate the animals to the testing procedures.

-

Migraine Induction: Administer NTG (10 mg/kg, s.c. or i.p.) to induce a migraine-like state. Control animals should receive a vehicle injection.

-

Olcegepant Administration: Administer Olcegepant (e.g., 1 mg/kg, i.p.) or its vehicle 15-30 minutes prior to or 1 hour after NTG injection, depending on the study design (prophylactic vs. therapeutic).

-

Behavioral Assessments:

-

Mechanical Allodynia (von Frey Test): At 2 hours post-NTG injection, place the rat on a wire mesh platform and acclimate for 15-20 minutes. Apply calibrated von Frey filaments to the periorbital region or hind paw in ascending order of force. A positive response is defined as head withdrawal or paw licking/flinching. Determine the 50% withdrawal threshold.

-

Photophobia (Light/Dark Box Test): The apparatus consists of a light and a dark compartment connected by an opening. Place the rat in the light compartment and allow it to explore freely for 5-10 minutes. Record the time spent in the light compartment. A decrease in time spent in the light compartment is indicative of photophobia.

-

Pain Assessment (Rat Grimace Scale): At various time points post-NTG injection (e.g., 60, 90, 120 minutes), capture images of the rats' faces. Score the images based on four action units: orbital tightening, nose/cheek flattening, ear changes, and whisker change on a 0-2 scale. An increase in the grimace scale score indicates greater pain.

-

-

Physiological Assessment (c-Fos Immunohistochemistry):

-

Two hours after the final behavioral assessment, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix in 4% paraformaldehyde.

-

Section the brainstem containing the trigeminal nucleus caudalis (TNC).

-

Perform immunohistochemistry for c-Fos protein.

-

Count the number of c-Fos positive neurons in the TNC. An increase in c-Fos positive cells indicates neuronal activation.

-

Cortical Spreading Depression (CSD) Model

CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is considered the neurophysiological correlate of migraine aura.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical drill

-

Potassium chloride (KCl) solution (1 M)

-

Olcegepant

-

Vehicle for Olcegepant

-

Electrophysiology recording equipment (optional)

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Surgical Procedure: Create a burr hole over the parietal cortex.

-

CSD Induction: Apply a cotton ball soaked in 1 M KCl solution to the exposed dura for 10 minutes to induce CSD.

-

Olcegepant Administration: Administer Olcegepant or vehicle intravenously (i.v.) or intraperitoneally (i.p.) prior to CSD induction.

-

Assessment of CSD:

-

Electrophysiology: Record the characteristic slow potential change of CSD using an electrode placed in the cortex anterior to the induction site. Assess the effect of Olcegepant on the frequency and propagation speed of CSD waves.

-

c-Fos Expression: Two hours post-CSD induction, sacrifice the animal and process the brain for c-Fos immunohistochemistry in the TNC as described in the NTG protocol.

-

Mandatory Visualization

Caption: CGRP signaling pathway in migraine and the antagonistic action of Olcegepant.

Caption: Experimental workflow for evaluating Olcegepant efficacy in rat migraine models.

References

Application Notes and Protocols: Studying CGRP-Mediated Vasodilation In Vitro Using Olcegepant

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitonin gene-related peptide (CGRP) is a potent vasodilator neuropeptide implicated in the pathophysiology of migraine.[1] Its vasodilatory effects are mediated through the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] Olcegepant (BIBN4096BS) is a potent, selective, and non-peptide CGRP receptor antagonist.[2][3] It competitively blocks the CGRP receptor, thereby inhibiting CGRP-induced vasodilation.[4] These characteristics make Olcegepant a valuable pharmacological tool for in vitro studies of CGRP-mediated vasodilation in various vascular beds. These application notes provide detailed protocols for utilizing Olcegepant to investigate CGRP signaling in isolated blood vessels and cell-based assays.

Data Presentation

The following tables summarize the in vitro pharmacological data for Olcegepant against the CGRP receptor.

Table 1: Binding Affinity and Potency of Olcegepant

| Parameter | Species/System | Value | Reference |

| Ki | Human CGRP Receptor | 14.4 ± 6.3 pM | |

| IC50 | Human CGRP1 Receptor | 0.03 nM | |

| pA2 | Human CGRP Receptor (cAMP assay) | 8.40 ± 0.30 | |

| pA2 | Human Middle Meningeal Arteries | >1 log unit more potent than in HCAs | |

| pA2 | Human Coronary Arteries (HCAs) | Schild plot slope < 1 |

Table 2: Antagonist Activity of Olcegepant in Functional Assays

| Assay | Cell Line/Tissue | Agonist | Olcegepant Concentration | Measured Effect | Reference |

| cAMP Accumulation | Transfected Cos7 cells | αCGRP | 100 nM | Antagonism of cAMP accumulation | |

| CREB Phosphorylation | Transfected Cos7 cells | αCGRP | 100 nM | More potent antagonism than for cAMP | |

| p38 Phosphorylation | Rat Trigeminal Ganglia Neurons | αCGRP | 100 nM | Antagonism of p38 phosphorylation | |

| Vasodilation | Human Cerebral Arteries | CGRP | Various | Competitive antagonism of relaxation | |

| Vasodilation | Rat Mesenteric Arteries | CGRP | 1 µM | Inhibition of relaxation |

Signaling Pathways and Experimental Workflow

CGRP-Mediated Vasodilation Signaling Pathway

CGRP induces vasodilation through two primary pathways in vascular smooth muscle cells (VSMCs), both of which can be effectively blocked by Olcegepant. The first is an endothelium-independent pathway involving the direct stimulation of VSMCs. The second is an endothelium-dependent pathway mediated by the release of nitric oxide (NO).

Caption: CGRP signaling pathways leading to vasodilation.

Experimental Workflow for Wire Myography

The following diagram outlines the typical workflow for assessing the inhibitory effect of Olcegepant on CGRP-induced vasodilation in isolated arteries using wire myography.

Caption: Wire myography workflow for Olcegepant.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Wire Myography

This protocol describes the use of wire myography to assess the competitive antagonism of Olcegepant on CGRP-induced relaxation in isolated small arteries (e.g., rat mesenteric arteries).

Materials:

-

Physiological Salt Solution (PSS): (in mM) NaCl 118, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, CaCl2 2.5, D-glucose 10.

-

High Potassium PSS (KPSS): PSS with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).

-

Agonist for pre-contraction: Phenylephrine (PE) or U46619 (a thromboxane A2 analogue).

-

CGRP (human α-CGRP)

-

Olcegepant

-

Wire myograph system (e.g., Danish Myo Technology)

-

Dissection microscope, forceps, and scissors.

-

Carbogen gas (95% O2 / 5% CO2).

Methodology:

-

Vessel Dissection and Mounting:

-

Isolate first-order branches of the superior mesenteric artery in ice-cold PSS.

-

Carefully clean the artery of surrounding adipose and connective tissue under a dissection microscope.

-

Cut the artery into 2 mm segments.

-

Mount the arterial segments on two stainless steel wires in the jaws of the myograph chamber.

-

-

Equilibration and Normalization:

-

Equilibrate the mounted vessels in PSS at 37°C, continuously gassed with carbogen, for at least 30 minutes.

-

Normalize the vessels to a predetermined internal circumference, which is typically 90% of the diameter the vessel would have under a transmural pressure of 100 mmHg. This step is crucial for reproducibility.

-

-

Viability and Endothelium Integrity Check:

-

After a 10-minute stabilization period post-normalization, challenge the vessels with KPSS (e.g., 60 mM KCl) to confirm viability and obtain a reference contraction.

-

To check endothelium integrity, pre-contract the vessels with an EC80 concentration of PE and then add a single high concentration of acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

-

-

Constructing Concentration-Response Curves:

-

Wash the vessels with PSS to return to baseline tension.

-

Pre-contract the vessels with an EC50-EC80 concentration of PE or U46619.

-

Once a stable plateau is reached, add CGRP in a cumulative manner (e.g., 10^-12 to 10^-6 M) to generate a concentration-response curve for relaxation.

-

Wash the vessels thoroughly with PSS until the tension returns to baseline.

-

-

Antagonism Protocol (Schild Analysis):

-

Incubate the vessels with a known concentration of Olcegepant for a predetermined period (e.g., 30-60 minutes).

-

Repeat the pre-contraction step with PE or U46619.

-

Generate a second CGRP concentration-response curve in the presence of Olcegepant.

-

Repeat this procedure with at least three different concentrations of Olcegepant.

-

-

Data Analysis:

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of CGRP in the presence of Olcegepant to the EC50 of CGRP in its absence.

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of Olcegepant.

-

The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's affinity. A slope not significantly different from unity is indicative of competitive antagonism.

-

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol is designed to measure the inhibition of CGRP-induced cAMP production by Olcegepant in a cell line endogenously or recombinantly expressing the human CGRP receptor, such as SK-N-MC or transfected COS-7 cells.

Materials:

-

Cell Line: SK-N-MC (human neuroepithelioma) or COS-7 cells transiently transfected with human CLR and RAMP1.

-

Cell Culture Medium: As recommended for the chosen cell line.

-